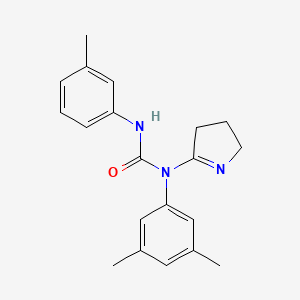
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(m-tolyl)urea is a member of the urea derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H24N2O
- Molecular Weight : 296.41 g/mol
- CAS Number : 1352505-98-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of urea derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains. A study reported that certain urea derivatives exhibited minimum inhibitory concentrations (MIC) in the nanomolar range against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Urea derivatives are also being explored for their anticancer properties. A related study indicated that modifications in the urea structure could lead to enhanced cytotoxicity against cancer cell lines such as U937 and THP-1. The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit GSK-3β and other kinases critical for cancer progression .
- DNA Interaction : Some studies suggest that urea derivatives can intercalate with DNA or inhibit topoisomerase activity, leading to apoptosis in cancer cells .
Case Study 1: Antimycobacterial Activity
In a thesis exploring novel antimycobacterial agents, derivatives of pyrrole and urea were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The findings indicated that certain modifications led to compounds with submicromolar activity against multidrug-resistant strains while exhibiting low toxicity toward eukaryotic cells .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various substituted phenyl ureas, revealing that specific substitutions significantly enhanced biological activity. The study found that introducing electron-withdrawing groups improved potency against bacterial strains while maintaining selectivity for cancer cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cancer Cell | IC50 (μM) |
|---|---|---|---|
| Urea Derivative A | Antimicrobial | Staphylococcus aureus | 0.03 - 0.06 |
| Urea Derivative B | Anticancer | U937 Cells | 16.23 |
| Urea Derivative C | Antimycobacterial | Mycobacterium tuberculosis | <0.5 |
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-6-4-7-17(11-14)22-20(24)23(19-8-5-9-21-19)18-12-15(2)10-16(3)13-18/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPHTYCGOKRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














